Agarotriose

CAS No.:

Cat. No.: VC18468024

Molecular Formula: C18H30O15

Molecular Weight: 486.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H30O15 |

|---|---|

| Molecular Weight | 486.4 g/mol |

| IUPAC Name | (2R,3R,4S,5S,6R)-6-(hydroxymethyl)-4-[[(1S,3S,4S,5S,8R)-4-hydroxy-8-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]oxane-2,3,5-triol |

| Standard InChI | InChI=1S/C18H30O15/c19-1-4-7(21)9(23)10(24)17(30-4)32-13-6-3-28-15(13)12(26)18(31-6)33-14-8(22)5(2-20)29-16(27)11(14)25/h4-27H,1-3H2/t4-,5-,6+,7+,8+,9+,10-,11-,12+,13-,14+,15+,16-,17+,18+/m1/s1 |

| Standard InChI Key | VPMAFOPPEUEPNR-YFARQLEDSA-N |

| Isomeric SMILES | C1[C@H]2[C@H]([C@@H](O1)[C@@H]([C@@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O)CO)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O |

| Canonical SMILES | C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)O)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Introduction

Structural and Chemical Properties of Agarotriose

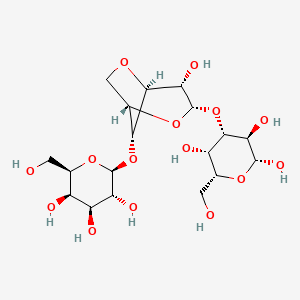

Agarotriose is a linear trisaccharide composed of two -D-galactopyranose residues and one 3,6-anhydro--L-galactopyranose (L-AHG) residue. Its structure is defined by the linkage pattern )--D-Gal-(1)-3,6-anhydro--L-Gal-(1)--D-Gal-(1, which confers rigidity and resistance to non-specific enzymatic degradation . The compound’s stereochemistry is critical to its interactions with microbial enzymes and host receptors.

Molecular Characterization

Key structural data for agarotriose include:

| Property | Value |

|---|---|

| Molecular Formula | |

| SMILES | |

| InChIKey | VPMAFOPPEUEPNR-YFARQLEDSA-N |

| Predicted Collision Cross Section (Ų) | 209.9 (neutral molecule) |

The 3,6-anhydro bridge in the L-AHG moiety reduces conformational flexibility, enabling agarotriose to act as a substrate-specific ligand for bacterial glycosidases .

Biosynthesis and Enzymatic Degradation Pathways

Agarotriose is primarily produced through the enzymatic hydrolysis of agarose, a polysaccharide abundant in red algae. Two distinct pathways have been characterized in bacteria:

Endo-Type β-Agarase Pathway

In Cohnella sp. LGH, agarose is initially cleaved by endo-β-agarases (e.g., AgaW) into neoagarotetraose. Subsequent action of α-neoagarooligosaccharide hydrolases (e.g., CL5012) yields agarotriose and L-AHG . A novel β-galactosidase (CL4994) further degrades agarotriose into D-galactose and neoagarobiose, which is hydrolyzed to L-AHG and D-galactose .

Exo-Type β-Agarase Pathway

Human gut bacteria like Bacteroides uniformis utilize exo-β-agarases to sequentially release agarotriose from agarose. This pathway enables commensal microbes to metabolize agarose as a carbon source, influencing gut microbiota composition .

Biological Activities and Mechanisms

Prebiotic Effects

Agarotriose selectively stimulates the growth of probiotic Bifidobacterium species. Unlike longer-chain agarooligosaccharides, its trisaccharide structure is efficiently fermented, producing short-chain fatty acids (SCFAs) that enhance gut barrier function .

Anti-Colon Cancer Activity

The metabolite 3,6-anhydro-L-galactose (L-AHG), released during agarotriose degradation, exhibits potent anti-proliferative effects on human colon cancer cells (HCT-116) via:

-

Apoptosis induction: Upregulation of caspase-3/7 activity (2.5-fold vs. controls) .

-

Selective cytotoxicity: No toxicity observed in normal colon fibroblasts (CCD-18Co) at therapeutic doses .

Industrial and Therapeutic Applications

Functional Food Additives

Agarotriose’s prebiotic properties make it a candidate for synbiotic formulations. Its thermal stability () and low caloric value (1.5 kcal/g) align with functional food requirements .

Targeted Cancer Therapeutics

L-AHG derived from agarotriose shows promise as a colon cancer-selective agent. In vitro studies demonstrate 50% growth inhibition (IC) at 0.8 mM in HCT-116 cells, with no adverse effects on normal cells below 5 mM .

Challenges and Future Directions

Despite its potential, agarotriose research faces hurdles:

-

Low natural abundance: Requires enzymatic production from agarose, with yields dependent on β-agarase purity .

-

Pharmacokinetic uncertainty: Oral bioavailability and tissue distribution of L-AHG remain uncharacterized .

Future studies should prioritize:

-

Heterologous expression systems for high-yield agarotriose production.

-

In vivo validation of anti-cancer efficacy using murine colitis-associated cancer models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume